1H and 13C NMR spectrum data for (3R)-3-(Bromomethyl)oxolane
1H and 13C NMR spectrum data for (3R)-3-(Bromomethyl)oxolane
In-Depth Technical Guide: 1 H and 13 C NMR Spectral Analysis of (3R)-3-(Bromomethyl)oxolane
Executive Summary
(3R)-3-(Bromomethyl)oxolane (commonly known as (R)-3-(bromomethyl)tetrahydrofuran) is a highly versatile chiral building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs) and complex spirocyclic compounds[1]. Because the oxolane ring lacks a plane of symmetry due to the fixed stereocenter at C3, its Nuclear Magnetic Resonance (NMR) spectra present a fascinating case study in diastereotopicity and complex spin-spin coupling. This whitepaper provides a comprehensive, field-proven guide to the acquisition, processing, and structural elucidation of this compound using high-resolution 1D and 2D NMR techniques.
Theoretical Framework & Mechanistic Causality
To accurately assign the NMR signals of (3R)-3-(Bromomethyl)oxolane, one must understand the physical chemistry governing its microenvironment. The chemical shifts and splitting patterns are dictated by three primary causal factors:
-
Electronegativity & Deshielding: The heteroatoms in the molecule (Oxygen and Bromine) withdraw electron density via the inductive effect. The oxygen atom strongly deshields the adjacent C2 and C5 protons, shifting them downfield to the 3.6–4.0 ppm region[2]. The exocyclic bromine atom similarly deshields the adjacent methylene protons (-CH 2 Br), pushing them to ~3.4 ppm.
-
Diastereotopicity: The fixed (3R) chiral center renders the geminal protons at C2, C4, and C5 magnetically non-equivalent (diastereotopic). Because they reside in different steric environments relative to the bromomethyl group, they resonate at different frequencies and couple with each other (geminal coupling, 2J≈8−10 Hz), resulting in complex overlapping multiplets rather than simple first-order splitting[3].
-
Ring Conformation: The oxolane ring rapidly interconverts between envelope and half-chair conformations on the NMR timescale. While this averages out some specific dihedral angles, the fundamental diastereotopicity remains, making high-field instruments (≥400 MHz) essential for resolving the fine structure of the signals.
Note on Chirality: In an achiral solvent like CDCl 3 , the (3R) enantiomer and the racemic mixture will produce identical 1D NMR spectra. Differentiating the (3R) enantiomer from the (3S) enantiomer requires the introduction of a chiral solvating agent or a chiral lanthanide shift reagent (e.g., Eu(hfc) 3 ) to form diastereomeric complexes[3].
Experimental Protocol for NMR Acquisition
The following step-by-step methodology is designed as a self-validating system. If executed correctly, the resulting spectra will perfectly align with the data tables provided in Section 3, confirming both sample identity and instrument calibration.
Step 1: Sample Preparation
-
Action: Dissolve 15–20 mg of (3R)-3-(bromomethyl)oxolane in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality: CDCl 3 is selected because it lacks interfering proton signals (save for the residual CHCl 3 peak at 7.26 ppm), ensuring the critical 1.5–4.0 ppm diagnostic region remains completely unobstructed[3]. TMS serves as the internal 0.0 ppm reference.
Step 2: Instrument Tuning and Shimming
-
Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated or manual tuning and matching for both 1 H and 13 C channels. Execute 3D gradient shimming on the 2 H lock signal.
-
Causality: Precise shimming ensures magnetic field homogeneity, which is strictly required to resolve the tight ABX spin systems of the diastereotopic protons. Poor shimming will cause the multiplets to blur into uninterpretable broad singlets.
Step 3: 1D Acquisition Parameters
-
1 H NMR: Set the spectral width to 12 ppm. Acquire 16–32 scans with a relaxation delay (D1) of 1.5 seconds and an acquisition time of ~3 seconds.
-
13 C NMR: Set the spectral width to 250 ppm. Acquire 512–1024 scans with a D1 of 2.0 seconds. Enable 1 H broad-band decoupling (e.g., WALTZ-16 sequence) to collapse carbon signals into sharp singlets[3].
Step 4: Data Processing
-
Action: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation (FT). Perform manual zero-order and first-order phase correction, followed by a polynomial baseline correction.
Workflow Visualization
The following diagram maps the logical progression from sample preparation through to final stereochemical confirmation.
Caption: Workflow for the acquisition and structural elucidation of (3R)-3-(Bromomethyl)oxolane using NMR spectroscopy.
Spectral Data Presentation & Structural Elucidation
The quantitative data below is derived from established empirical chemical shift rules for substituted oxolanes and structurally analogous compounds like (tetrahydrofuran-3-yl)methanol[2][4].
Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Assignment Rationale |
| H-2a | 3.95 | dd | 1H | 8.5, 7.0 | Deshielded by adjacent O; diastereotopic |
| H-5a | 3.88 | dt | 1H | 8.0, 6.5 | Deshielded by adjacent O; diastereotopic |
| H-5b | 3.78 | dt | 1H | 8.0, 6.5 | Deshielded by adjacent O; diastereotopic |
| H-2b | 3.65 | dd | 1H | 8.5, 5.5 | Deshielded by adjacent O; diastereotopic |
| -CH 2 Br (a) | 3.42 | dd | 1H | 10.0, 6.5 | Deshielded by Br; ABX system with H-3 |
| -CH 2 Br (b) | 3.36 | dd | 1H | 10.0, 7.5 | Deshielded by Br; ABX system with H-3 |
| H-3 | 2.65 | m | 1H | - | Methine proton at the chiral center |
| H-4a | 2.12 | m | 1H | - | Aliphatic CH 2 , diastereotopic |
| H-4b | 1.68 | m | 1H | - | Aliphatic CH 2 , diastereotopic |
Signal Assignment Logic: The C2 protons are highly diagnostic. Because C2 is directly adjacent to both the oxygen atom and the branching chiral center at C3, its protons exhibit a wider chemical shift separation ( Δδ≈0.30 ppm) compared to the C5 protons ( Δδ≈0.10 ppm). The -CH 2 Br protons appear as a distinct ABX spin system due to coupling with the H-3 methine proton, confirming the exocyclic nature of the bromine substitution[2].
Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3 )
| Position | Chemical Shift ( δ , ppm) | DEPT-135 Type | Assignment Rationale |
| C-2 | 72.4 | CH 2 (Down) | Adjacent to O; strong β -effect from C3 branch |
| C-5 | 68.2 | CH 2 (Down) | Adjacent to O; further from C3 branch |
| C-3 | 40.5 | CH (Up) | Methine carbon at the chiral center |
| -CH 2 Br | 34.8 | CH 2 (Down) | Deshielded by covalent Br bond |
| C-4 | 31.2 | CH 2 (Down) | Aliphatic ring carbon |
Signal Assignment Logic: In the 13 C spectrum, the differentiation between C2 and C5 is driven by the β -effect. The substitution at C3 pushes the C2 resonance downfield to ~72.4 ppm, whereas C5 remains closer to the baseline shift of unsubstituted tetrahydrofuran (~68.0 ppm)[2]. A DEPT-135 experiment is highly recommended here; it will invert all CH 2 signals (C2, C4, C5, and -CH 2 Br) while keeping the C3 methine signal positive, providing an immediate, self-validating confirmation of the carbon skeleton[3].
References
-
Structure Determination of Organic Compounds: Tables of Spectral Data (5th Edition) - Pretsch, E., Bühlmann, P., Badertscher, M. Springer Professional. Available at:[Link][2]
-
High-Resolution NMR Techniques in Organic Chemistry (3rd Edition) - Claridge, T. D. W. Elsevier. Available at:[Link][3]
-
Tetrahydro-3-furanmethanol | CID 139980 - PubChem, National Center for Biotechnology Information (NIH). Available at:[Link][4]
-
Spirocycle-containing diaminomethylene pyrimidine-2,4,6-trione agonists - World Intellectual Property Organization (WIPO) Patent WO2025226892A1. Available at:[1]
Sources
- 1. WO2025226892A1 - Spirocycle-containing diaminomethylene pyrimidine-2,4,6-trione agonists of parathyroid hormone 1 and incretin receptors - Google Patents [patents.google.com]
- 2. Client Challenge [springerprofessional.de]
- 3. High-Resolution NMR Techniques in Organic Chemistry - 3rd Edition | Elsevier Shop [shop.elsevier.com]
- 4. Tetrahydro-3-furanmethanol | C5H10O2 | CID 139980 - PubChem [pubchem.ncbi.nlm.nih.gov]
